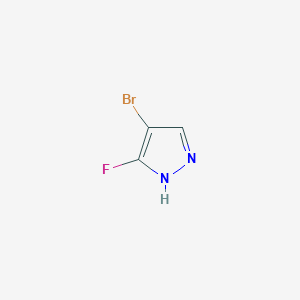

4-bromo-3-fluoro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMSQFNGAMOGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346555-56-3 | |

| Record name | 4-bromo-5-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 4-bromo-3-fluoro-1H-pyrazole

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4-bromo-3-fluoro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document details a proposed, chemically sound synthetic route, outlines its key physicochemical and spectroscopic properties, and explores its chemical reactivity. Particular emphasis is placed on its utility as a versatile building block in modern synthetic organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to illustrate its practical application, targeting an audience of researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This has led to its incorporation into a wide array of biologically active molecules, including anti-inflammatory, anti-cancer, and neurological agents.

The strategic introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a cornerstone of modern drug design, used to fine-tune physicochemical properties.[2] Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] Consequently, fluorinated pyrazoles have emerged as a highly sought-after class of compounds, combining the robust biological activity of the pyrazole core with the unique benefits of fluorination.[2] this compound represents a particularly valuable building block within this class, offering three distinct points for chemical modification: the N-H proton, the C4-bromine, and the C3-fluorine, enabling the rapid generation of diverse molecular libraries.

Synthesis of this compound

While this compound is commercially available from various suppliers, a detailed, peer-reviewed synthesis is not prominently documented. This section outlines a plausible and chemically robust two-step synthetic approach based on established methodologies for the functionalization of the pyrazole core.

The proposed strategy involves the initial synthesis of a 3-fluoro-1H-pyrazole precursor, followed by a regioselective electrophilic bromination at the electron-rich C4 position.

References

Introduction: The Strategic Value of 4-bromo-3-fluoro-1H-pyrazole in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-fluoro-1H-pyrazole

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a program's success. This compound is a heterocyclic compound that has emerged as a scaffold of significant strategic interest. Its value lies not in a single attribute, but in the synergistic interplay of its three key structural features: the pyrazole core, a fluorine substituent, and a bromine atom.

The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, prized for its metabolic stability and ability to engage in diverse hydrogen bonding interactions.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity by altering electronic characteristics.[2] Critically, the bromine atom at the 4-position serves as an invaluable synthetic handle. It provides a reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling chemists to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it within the drug discovery process. We will explore why these properties are paramount, how they dictate a compound's ultimate biological fate, and provide robust, field-proven protocols for their experimental determination. Understanding these foundational characteristics is essential for any research team aiming to leverage this versatile building block for the development of novel therapeutics.[4][5][6]

Section 1: Molecular Profile and Core Physicochemical Data

A precise understanding of a compound's fundamental identity is the bedrock of all subsequent research. The following section consolidates the key identifiers and structural information for this compound.

Caption: 2D Structure of this compound.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1346555-56-3 | [7][8][9] |

| Molecular Formula | C₃H₂BrFN₂ | [7][8] |

| Molecular Weight | 164.97 g/mol | [7][8] |

| Appearance | Light yellow solid | [7] |

| SMILES | FC1=NNC=C1Br | [7][10] |

| InChI Key | DSMSQFNGAMOGCW-UHFFFAOYSA-N | [10][11] |

| Purity | ≥95 - 97% (Typical from commercial suppliers) | [7] |

| Storage | Store at 0-8 °C | [7] |

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa are not consistently reported in public databases and must be determined empirically for each batch to ensure accuracy in research settings.

Section 2: The Critical Role of Physicochemical Properties in Drug Development

A molecule's journey from a laboratory curiosity to a clinical candidate is governed by its physicochemical properties. These intrinsic characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines efficacy and safety.[12][13] For a compound like this compound, which is intended as a starting point for further chemical exploration, understanding these foundational parameters is non-negotiable.

The central challenge in medicinal chemistry is achieving a delicate equilibrium. For instance, high lipophilicity might improve binding to a greasy pocket in a target protein but can simultaneously decrease aqueous solubility, increase metabolic turnover, and lead to off-target toxicity.[5] Conversely, a highly polar, soluble compound may be rapidly cleared from the body and unable to cross the cell membranes required to reach its site of action.[5] Therefore, properties like solubility , lipophilicity (LogP/LogD) , and the ionization constant (pKa) are not independent variables but are part of a complex, interconnected system that must be optimized.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. This compound 97% | CAS: 1346555-56-3 | AChemBlock [achemblock.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1346555-56-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

The Strategic Importance of Halogenated Pyrazoles in Medicinal Chemistry

An In-depth Technical Guide to 4-bromo-3-fluoro-1H-pyrazole for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its strategic application as a versatile building block in pharmaceutical development, and critical safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and its metabolic stability. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the pyrazole ring dramatically enhances its utility.

-

Fluorine: The inclusion of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. It can also form key hydrogen bonds with biological targets, enhancing binding affinity.

-

Bromine: The bromine atom serves as a highly versatile synthetic handle.[3] It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the straightforward introduction of molecular complexity and diversity—a cornerstone of modern drug discovery programs.[3]

The compound this compound combines these features, making it a particularly valuable building block for creating libraries of novel compounds for biological screening.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.

Chemical Name: this compound CAS Number: 1346555-56-3[4] Molecular Formula: C₃H₂BrFN₂[4]

Chemical Structure

The structure consists of a five-membered pyrazole ring substituted with a fluorine atom at position 3 and a bromine atom at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1346555-56-3 | [4][5] |

| Molecular Weight | 164.97 g/mol | [4] |

| Molecular Formula | C₃H₂BrFN₂ | [4] |

| Appearance | Light yellow solid | [4] |

| Purity | Typically ≥97% | [4] |

| SMILES | FC1=NNC=C1Br | [4][5] |

| InChIKey | Not readily available in cited sources | |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [4][5] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not publicly indexed, a logical and efficient synthetic route can be proposed based on established pyrazole chemistry. The most plausible approach involves the regioselective bromination of a 3-fluoropyrazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available pyrazole derivative, followed by fluorination and then regioselective bromination. An alternative, and perhaps more direct, route would start with 3-fluoro-1H-pyrazole.

Caption: Proposed workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for electrophilic bromination of activated heterocyclic rings.[3] It is a solid, making it easier and safer to handle, and reactions are often cleaner with fewer byproducts. The reaction proceeds via an electrophilic substitution mechanism where the C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for attack.

-

Solvent Selection: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is ideal. These solvents will not react with the brominating agent and are effective at dissolving the pyrazole substrate.

-

Reaction Control: The reaction is typically run at or below room temperature to control the rate and prevent potential over-bromination or side reactions. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

-

Work-up and Purification: A standard aqueous work-up is used to remove the succinimide byproduct and any unreacted NBS. Purification via silica gel column chromatography is the definitive method to isolate the final product with high purity.

Experimental Protocol (Self-Validating)

This protocol is a representative procedure based on established methodologies.

-

Preparation: To a solution of 3-fluoro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring (Validation Point 1): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine species.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Validation Point 2): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterization (Validation Point 3): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The final product should be a light yellow solid.[4]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its structure is engineered for synthetic utility.

Role as a Scaffold for Cross-Coupling Reactions

The C-Br bond at the 4-position is the key reactive site. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of molecular fragments.[3] This is a fundamental strategy in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

Caption: Use of this compound in a Suzuki cross-coupling reaction.

-

Why this is important: This reactivity allows drug development professionals to rapidly synthesize dozens or hundreds of analogues. By varying the "R" group introduced via the boronic acid, chemists can fine-tune properties like potency, selectivity, solubility, and metabolic stability to optimize a drug candidate.[6] The pyrazole core itself often serves as a stable anchor that correctly orients the functional groups for interaction with a biological target.[1][7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[8]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Measures and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[4][5] Store under an inert atmosphere to prevent degradation.

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. Its unique combination of a stable, drug-like pyrazole core, a modulatory fluorine atom, and a versatile bromine synthetic handle makes it an invaluable tool for medicinal chemists. A clear understanding of its properties, a robust synthetic plan, and strict adherence to safety protocols will enable researchers to fully exploit its potential in the creation of novel and effective therapeutics.

References

-

Pharmaffiliates. (n.d.). This compound (BSC). Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Pharmarecipies. (2024). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link]

- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K.

-

Angene Chemical. (2021). Safety Data Sheet - this compound. Retrieved from [Link]

- Cabrera-Arizmendi, F., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc., 58(1), 71-75.

-

PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- Stanovnik, B., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-11.

-

ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. This compound 97% | CAS: 1346555-56-3 | AChemBlock [achemblock.com]

- 5. 1346555-56-3|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. angenechemical.com [angenechemical.com]

Spectroscopic Characterization of 4-bromo-3-fluoro-1H-pyrazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-3-fluoro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. The guide emphasizes the interpretation of spectroscopic data based on the compound's molecular structure and the influence of its substituents.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of both a bromine and a fluorine atom on the pyrazole ring imparts unique electronic properties that can influence its interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings. This guide will delve into the predicted and expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, providing a foundational understanding for researchers working with this molecule.

Molecular Structure and Spectroscopic Implications

The substitution pattern of this compound is key to understanding its spectroscopic behavior. The electron-withdrawing nature of the fluorine atom at the 3-position and the bromine atom at the 4-position significantly influences the electron density distribution within the pyrazole ring. This, in turn, affects the chemical shifts of the carbon and hydrogen atoms in the NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the N-H proton of the pyrazole ring and the C-H proton at the 5-position.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 13.0 - 14.0 | Broad Singlet | - |

| C5-H | 7.5 - 8.0 | Doublet | ~2-3 Hz (JH-F) |

Interpretation:

-

N1-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 13.0-14.0 ppm). This is characteristic of N-H protons in pyrazole systems and is due to a combination of factors including the acidity of the proton and potential intermolecular hydrogen bonding.

-

C5-H Proton: The proton at the 5-position is anticipated to resonate in the aromatic region (δ 7.5-8.0 ppm). Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the halogens on the ring. The signal is expected to be a doublet due to coupling with the fluorine atom at the 3-position (JH-F), with a coupling constant of approximately 2-3 Hz. The effect of halogen substituents on the chemical shifts of pyrazole protons has been previously discussed in the literature.[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the three carbon atoms in the pyrazole ring. The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3 | 145 - 155 | Doublet | ~240-260 Hz (¹JC-F) |

| C4 | 90 - 100 | Singlet | - |

| C5 | 125 - 135 | Doublet | ~10-20 Hz (²JC-F) |

Interpretation:

-

C3 Carbon: The carbon atom directly bonded to the fluorine atom (C3) will exhibit the largest downfield shift due to the strong electron-withdrawing nature of fluorine. This signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) in the range of 240-260 Hz.

-

C4 Carbon: The C4 carbon, attached to the bromine atom, is expected to be the most upfield-shifted carbon of the ring. The shielding effect of bromine on an adjacent carbon is a known phenomenon in ¹³C NMR spectroscopy.

-

C5 Carbon: The C5 carbon will show a two-bond coupling to the fluorine atom (²JC-F), resulting in a doublet with a smaller coupling constant of approximately 10-20 Hz. Its chemical shift will be in the aromatic region.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated organic compounds.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3-F | -120 to -140 | Doublet | ~2-3 Hz (JF-H) |

Interpretation:

The fluorine atom at the 3-position is expected to have a chemical shift in the range of -120 to -140 ppm relative to a standard such as CFCl₃. The signal will appear as a doublet due to coupling with the proton at the 5-position (JF-H) with a coupling constant of approximately 2-3 Hz.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| Ion | m/z (relative abundance) |

| [M]⁺ | 164/166 (isotope pattern for Br) |

| [M-H]⁺ | 163/165 |

| [M-Br]⁺ | 87 |

| [M-HCN]⁺ | 137/139 |

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound (two peaks of approximately equal intensity separated by 2 m/z units) at m/z 164 and 166. Common fragmentation pathways for pyrazoles include the loss of a hydrogen atom, the bromine atom, and hydrogen cyanide (HCN). A mass spectrum of the related compound 4-bromo-1H-pyrazole is available in the NIST WebBook, which can serve as a reference for the expected fragmentation.[2]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse experiment (proton-coupled).

-

Spectral Width: -100 to -200 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Caption: General workflow for NMR analysis.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization:

-

EI: Useful for volatile and thermally stable compounds, often provides detailed fragmentation patterns.

-

ESI: A softer ionization technique suitable for a wider range of compounds, often shows a prominent molecular ion peak.

-

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra. By understanding the influence of the bromo and fluoro substituents on the pyrazole core, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

A Technical Guide to 4-Bromo-3-fluoro-1H-pyrazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this heterocyclic ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides an in-depth technical overview of 4-bromo-3-fluoro-1H-pyrazole, a versatile building block that has garnered interest in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. We will delve into its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery and development.

Core Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrFN₂ | [1] |

| Molecular Weight | 164.97 g/mol | [1] |

| CAS Number | 1346555-56-3 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere | [2] |

Chemical Structure and Reactivity

The structure of this compound, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a bromine atom at the 4-position, and a fluorine atom at the 3-position, provides a unique combination of reactive sites for synthetic transformations.

The bromine atom at the C4 position is particularly valuable for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[3] This allows for the attachment of a wide range of substituents, which is critical for tuning the pharmacological properties of potential drug candidates. The fluorine atom at the C3 position can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[4]

Synthesis of this compound

Conceptual Synthetic Workflow

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common bromination procedures for pyrazoles.[3]

Materials:

-

3-Fluoro-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 3-fluoro-1H-pyrazole in an inert solvent such as carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (typically 1 to 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent if necessary.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

Note: This is a conceptual protocol and should be optimized and validated in a laboratory setting. The choice of solvent, temperature, and reaction time will influence the yield and purity of the product.[5]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrazoles are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[6] this compound serves as a key building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.

Role in Kinase Inhibitor Synthesis

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[7][8] The pyrazole scaffold can effectively mimic the hinge-binding region of ATP, a key interaction for kinase inhibition. The bromine atom on this compound provides a convenient handle for introducing substituents that can target other regions of the kinase active site, thereby enhancing potency and selectivity.

While specific examples detailing the use of this compound are often found within proprietary patent literature, the general strategy involves its use in the synthesis of complex heterocyclic systems designed to inhibit specific kinases involved in cancer progression. For instance, related pyrazolopyrimidine compounds have shown efficacy as kinase inhibitors.[9]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

-

Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are essential. All handling should be performed in a chemical fume hood.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a pyrazole core with strategically placed bromo and fluoro substituents offers a powerful platform for the synthesis of novel therapeutic agents. The reactivity of the bromine atom in cross-coupling reactions allows for extensive structural diversification, while the fluorine atom can impart favorable pharmacological properties. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for leveraging its full potential in the ongoing quest for new and more effective medicines.

References

-

PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]

-

Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Sociedad Química de México, 2011. [Link]

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

- Google Patents. Pyrazolopyrimidine compounds as kinase inhibitors.

-

Regulations.gov. U.S. Patent No. 8,829,195. [Link]

-

MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

- Google Patents. Process for the manufacture of pyrazoles or pyrimidones.

- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Pharmaffiliates. This compound (BSC). [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

- Google P

-

ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. Process for the production of pyrazoles.

-

Patexia. PYRAZOLE COMPOUNDS USEFUL AS PROTEIN KINASE INHIBITORS. [Link]

-

Google Patents. Process for preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

- Google Patents.

Sources

- 1. This compound 97% | CAS: 1346555-56-3 | AChemBlock [achemblock.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 8. PYRAZOLE COMPOUNDS USEFUL AS PROTEIN KINASE INHIBITORS | Patent Publication Number 20140187772 | Patexia [patexia.com]

- 9. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

The Strategic Rise of Fluorinated Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Impact

<

A Foreword for the Modern Researcher: The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This guide delves into the fascinating history and chemistry of fluorinated pyrazole compounds, a class of molecules that has yielded blockbuster drugs and essential agrochemicals. We will explore the causal relationships behind key synthetic choices, provide detailed experimental insights, and ground our discussion in the foundational literature that paved the way for these remarkable compounds.

The Dawn of an Idea: Why Fluorinate Pyrazoles?

The story of fluorinated pyrazoles is intrinsically linked to the broader recognition of fluorine's unique properties in medicinal chemistry. The pyrazole ring, first described by Ludwig Knorr in 1883, was already a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile synthetic handles.[1] However, it was the deliberate introduction of fluorine that unlocked a new level of therapeutic potential.

The rationale for fluorination is multifaceted and rooted in the element's distinct physicochemical properties:[2][3][4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to improved drug half-life and bioavailability.[4]

-

Modulation of pKa: As the most electronegative element, fluorine can significantly lower the pKa of nearby functional groups, such as amines.[2][5] This alteration can influence a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2]

-

Conformational Control: The small van der Waals radius of fluorine (1.47 Å), similar to that of hydrogen (1.20 Å), allows it to act as a "super hydrogen" with minimal steric hindrance.[5][6] However, its strong electronegativity can influence molecular conformation through electrostatic interactions.

-

Improved Lipophilicity: The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[4]

The trifluoromethyl group, in particular, has proven to be a valuable bioisostere for other chemical moieties, such as the methyl, ethyl, and even the nitro group.[7][8][9] Its size is comparable to an ethyl group, and it can mimic the electronic properties of other groups while conferring the benefits of fluorination.[8]

Foundational Syntheses: Building the Fluorinated Pyrazole Core

The construction of the fluorinated pyrazole ring system has evolved significantly over time, with several key methodologies forming the bedrock of modern synthetic approaches.

The Knorr Pyrazole Synthesis and its Fluorinated Adaptations

The venerable Knorr pyrazole synthesis, first reported in 1883, remains a workhorse for pyrazole construction.[10][11][12] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][13]

Dicarbonyl [label="1,3-Dicarbonyl Compound"]; Hydrazine [label="Hydrazine"]; Intermediate [label="Hydrazone Intermediate", shape=ellipse, style=dashed]; Pyrazole [label="Pyrazole Product"];

Dicarbonyl -> Intermediate [label="+ Hydrazine"]; Hydrazine -> Intermediate; Intermediate -> Pyrazole [label="Cyclization & Dehydration"]; }

Figure 1: Generalized Knorr Pyrazole Synthesis Workflow.

The adaptation of this method for the synthesis of fluorinated pyrazoles hinges on the use of fluorinated 1,3-dicarbonyl precursors. A prime example is the synthesis of Celecoxib, a landmark selective COX-2 inhibitor.[14][15] The synthesis of Celecoxib often employs a trifluoromethylated β-dicarbonyl compound which reacts with an N-substituted hydrazine.[14]

Protocol: A Representative Synthesis of a 3-Trifluoromethyl-1,5-diarylpyrazole

This protocol is a generalized representation based on the principles of the Knorr synthesis as applied to fluorinated pyrazoles.

-

Preparation of the Fluorinated 1,3-Diketone: A trifluoroacetylating agent, such as ethyl trifluoroacetate, is reacted with an appropriate ketone in the presence of a strong base (e.g., sodium ethoxide) to generate the corresponding 1,1,1-trifluoro-4-aryl-butane-2,4-dione.

-

Condensation with Hydrazine: The resulting fluorinated 1,3-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An arylhydrazine hydrochloride is added to the solution.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the pyrazole product often precipitates and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

[3+2] Cycloaddition Reactions

Another powerful strategy for constructing fluorinated pyrazoles involves [3+2] cycloaddition reactions. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile.[16] For the synthesis of fluorinated pyrazoles, this often entails the use of a fluorinated 1,3-dipole, such as a trifluoromethyl-substituted nitrile imine or diazoalkane, which then reacts with an alkyne or alkene.[16][17]

Dipole [label="Fluorinated 1,3-Dipole\n(e.g., CF3-Nitrile Imine)"]; Dipolarophile [label="Dipolarophile\n(e.g., Alkyne)"]; Cycloadduct [label="Initial Cycloadduct", shape=ellipse, style=dashed]; Pyrazole [label="Fluorinated Pyrazole"];

Dipole -> Cycloadduct; Dipolarophile -> Cycloadduct [label="[3+2] Cycloaddition"]; Cycloadduct -> Pyrazole [label="Aromatization"]; }

Figure 2: [3+2] Cycloaddition Approach to Fluorinated Pyrazoles.

Recent advances have focused on developing milder and more efficient methods for these cycloadditions, including the use of copper catalysts.[18]

Landmark Fluorinated Pyrazoles: Case Studies

The true impact of fluorinated pyrazoles is best understood through the lens of the groundbreaking molecules that have reached the market and transformed their respective fields.

Celecoxib: A Revolution in Anti-Inflammatory Therapy

The discovery of Celecoxib (Celebrex®) by a team at the Searle division of Monsanto, led by John Talley, was a pivotal moment in the history of nonsteroidal anti-inflammatory drugs (NSAIDs).[14][19] The impetus for its development was the discovery of two isoforms of the cyclooxygenase (COX) enzyme: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation.[14]

Arachidonic_Acid [label="Arachidonic Acid"]; COX1 [label="COX-1\n(Constitutive)"]; COX2 [label="COX-2\n(Inducible)"]; Prostaglandins_GI [label="Prostaglandins\n(GI Protection)"]; Prostaglandins_Inflammation [label="Prostaglandins\n(Inflammation, Pain)"]; Celecoxib [label="Celecoxib", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_GI; COX2 -> Prostaglandins_Inflammation; Celecoxib -> COX2 [label="Selective Inhibition", color="#EA4335"]; }

Figure 3: Mechanism of Action of Celecoxib.

The key to Celecoxib's selectivity lies in its structure. The 3-trifluoromethyl group provides superior selectivity and potency compared to a methyl or fluoromethyl substitution.[19] This trifluoromethyl group, along with the 4-sulfamoylphenyl moiety, allows for selective binding to the active site of the COX-2 enzyme, which has a larger and more accommodating binding pocket than COX-1.[19] Celecoxib was approved by the FDA on December 31, 1998.[15][19][20]

| Property | Value | Reference |

| Drug Name | Celecoxib | [19] |

| Brand Name | Celebrex® | [15][20] |

| Mechanism of Action | Selective COX-2 Inhibitor | [14] |

| Key Structural Feature | 3-Trifluoromethylpyrazole | [19] |

| Initial FDA Approval | December 31, 1998 | [15][19][20] |

Fipronil: A Broad-Spectrum Insecticide

Discovered in 1987 by scientists at Rhône-Poulenc, Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole class.[21][22][23] Its mode of action is distinct from many other insecticides, making it effective against pests that have developed resistance to other chemical classes.[21] Fipronil acts as a potent blocker of the GABA (gamma-aminobutyric acid)-gated chloride channels in the central nervous system of insects.[22][24] This disruption leads to hyperexcitation of the insect's nerves and muscles, ultimately resulting in death.[22]

Fipronil's greater binding affinity for insect GABA receptors compared to mammalian receptors contributes to its selective toxicity.[22] The trifluoromethylsulfinyl group is a unique and crucial part of its structure, contributing to its high potency.[25]

| Property | Value | Reference |

| Compound Name | Fipronil | [21][22] |

| Chemical Class | Phenylpyrazole Insecticide | [22] |

| Mechanism of Action | GABA-gated Chloride Channel Blocker | [22][24] |

| Discovery | 1987 by Rhône-Poulenc | [21][23] |

| Key Structural Feature | Trifluoromethylsulfinylpyrazole | [25] |

The Future of Fluorinated Pyrazoles

The journey of fluorinated pyrazoles is far from over. The ever-increasing understanding of the nuanced effects of fluorine in biological systems continues to drive the design of new and improved therapeutic and agrochemical agents.[26] Researchers are exploring novel methods for the regioselective incorporation of fluorine and fluorine-containing groups into the pyrazole ring.[27] Additionally, the use of fluorinated pyrazoles is expanding into materials science, with applications in the development of novel polymers and ligands.[28]

The legacy of the early discoveries in this field is a testament to the power of fundamental chemical principles in addressing significant challenges in medicine and agriculture. The continued exploration of fluorinated pyrazoles promises to yield even more innovative solutions in the years to come.

References

- Celecoxib - Wikipedia. (n.d.).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.

- Celecoxib History. (n.d.). News-Medical.Net.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). Semantic Scholar.

- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.

- Worldwide Development of Fipronil Insecticide. (n.d.). The National Cotton Council.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem.

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.

- Fipronil - Wikipedia. (n.d.).

- Worldwide Development of Fipronil Insecticide. (n.d.). The National Cotton Council.

- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.).

- Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- knorr pyrazole synthesis. (n.d.). Slideshare.

- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery.

- Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Chemical Reviews.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central.

- Fluorine in medicinal chemistry. (n.d.). PubMed.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025). ResearchGate.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal.

- Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). ChEMBL - EMBL-EBI.

- New Synthesis of Fluorinated Pyrazoles. (2025). ResearchGate.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi.

- New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters - ACS Publications.

- Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate.

- Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (n.d.). PNAS.

- Paal–Knorr synthesis - Wikipedia. (n.d.).

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (n.d.). New Journal of Chemistry (RSC Publishing).

- New synthesis of fluorinated pyrazoles. (2010). PubMed.

- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014).

- The Science Behind Fipronil: How This Insecticide Protects Crops. (n.d.).

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Knorr pyrazole synthesis. (n.d.). ResearchGate.

- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. (n.d.).

- Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. (2014). PubMed.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters - ACS Publications.

- Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). RSC Publishing.

- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. name-reaction.com [name-reaction.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. news-medical.net [news-medical.net]

- 21. Worldwide Development of Fipronil Insecticide [cotton.org]

- 22. Fipronil - Wikipedia [en.wikipedia.org]

- 23. cotton.org [cotton.org]

- 24. nbinno.com [nbinno.com]

- 25. pnas.org [pnas.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Strategic Value of Halogenated Heterocycles

An In-Depth Technical Guide to 4-Bromo-3-fluoro-1H-pyrazole: Synthesis, Reactivity, and Applications

In the landscape of modern synthetic and medicinal chemistry, heterocyclic scaffolds serve as the foundational architecture for a vast array of functional molecules. Among these, the pyrazole nucleus is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs and clinical candidates. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core imparts a unique combination of physicochemical properties and synthetic versatility. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine provides a crucial reactive handle for sophisticated molecular engineering via cross-coupling reactions.

This guide focuses on this compound (CAS 1346555-56-3), a building block that embodies this strategic design.[1][2][3] From the perspective of a senior application scientist, this molecule is not merely a chemical intermediate; it is a powerful tool for accelerating discovery. Its true value lies in its predictable reactivity and its ability to serve as a versatile platform for generating diverse molecular libraries. This document will deconstruct the synthesis, reactivity, and application of this key intermediate, providing not just protocols, but the underlying chemical logic to empower researchers in their work.

Molecular Profile and Physicochemical Characteristics

The unique arrangement of substituents on the pyrazole ring dictates the molecule's behavior. The electron-withdrawing nature of the fluorine atom at the C3 position and the bromine atom at the C4 position significantly influences the electron density of the ring, impacting both its reactivity and its intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of its close analogs provides critical insights. The crystal structures for 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, and 4-bromo-1H-pyrazole have been elucidated.[4][5][6] Notably, 4-fluoro-1H-pyrazole forms one-dimensional hydrogen-bonded chains in its solid state, a different supramolecular assembly from the trimeric motifs observed in the chloro and bromo analogs.[5][6] This suggests that the interplay of the N-H donor/acceptor system with the halogen substituents is nuanced and can lead to distinct solid-state properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346555-56-3 | [3] |

| Molecular Formula | C₃H₂BrFN₂ | [3] |

| Molecular Weight | 164.97 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | FC1=NNC=C1Br | [3] |

| Purity (Typical) | ≥97% | [3] |

Synthetic Strategy: A Plausible Pathway

Commercially available, the synthesis of this compound is not extensively detailed in academic literature. However, a robust and logical synthetic route can be designed based on fundamental principles of heterocyclic chemistry. The most plausible approach involves the initial construction of the fluorinated pyrazole core, followed by regioselective bromination.

The causality for this two-step approach is rooted in controlling regiochemistry. Direct bromination of 1H-pyrazole typically occurs at the C4 position due to its higher electron density. Therefore, constructing the 3-fluoro-1H-pyrazole intermediate first ensures the subsequent bromination is directed specifically to the open C4 position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-fluoro-1H-pyrazole

-

To a solution of a suitable fluorinated 1,3-dicarbonyl precursor (e.g., 1-fluoro-1,3-butanedione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-fluoro-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve 3-fluoro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. Rationale: NBS is a mild and highly regioselective brominating agent for electron-rich heterocycles.

-

Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford this compound.

The Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is the molecule's primary synthetic linchpin, enabling its participation in a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[9] Its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids make it indispensable.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

-

To a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add the palladium catalyst. Expert Choice: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective catalyst for coupling heteroaryl halides.[10] Use 2-5 mol % loading.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water or dimethoxyethane (DME).[10]

-

Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the 4-aryl-3-fluoro-1H-pyrazole product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to form a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[11][12] This reaction is fundamental for synthesizing conjugated systems and for introducing rigid linear linkers into drug scaffolds.

Protocol: Sonogashira Coupling of this compound

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol %). Causality: The copper(I) iodide co-catalyst is crucial as it reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]

-

Add a degassed solvent, typically an amine base like triethylamine (Et₃N) which also serves as the base, often mixed with a co-solvent like THF or DMF.[13]

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite to remove solids.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl C-N bonds is a cornerstone of medicinal chemistry, as the arylamine motif is present in countless pharmaceuticals. The Buchwald-Hartwig amination provides a general and high-yielding method to achieve this transformation, overcoming the limitations of classical methods.[14][15]

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Protocol: Buchwald-Hartwig Amination of this compound

-

In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand, and the base. Expert Choice: For heteroaryl bromides, bulky, electron-rich phosphine ligands like tBuDavePhos or XPhos are often required for high efficiency.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

-

Add the this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat to 80-110 °C until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify via column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole core is a key feature in a multitude of kinase inhibitors. The N-H group and the adjacent nitrogen atom can form critical hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases. The substituents on the pyrazole ring then project into different regions of the binding site, allowing for the fine-tuning of potency and selectivity.

This compound is an ideal starting point for a fragment-based or lead optimization campaign. The C4 position, functionalized via the cross-coupling reactions described above, allows chemists to systematically probe the solvent-exposed regions of a target's active site, optimizing properties like potency and ADME (Absorption, Distribution, Metabolism, and Excretion).

A notable example of a pyrazole-based drug is AT9283, a multi-targeted inhibitor of Aurora kinases, JAK2, and Abl(T315I).[17] While not identical, its structure, featuring a pyrazol-4-yl urea core, demonstrates the power of functionalizing the C4 position to achieve potent biological activity.

Caption: Conceptual workflow for using the pyrazole core in drug discovery.

Table 2: Examples of Bioactive Substituted Pyrazole Scaffolds

| Compound/Scaffold | Target(s) | Therapeutic Area | Significance | Source |

| 1H-Pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | Oncology (Breast Cancer) | Selective inhibitors with anti-metastatic potential. | [18] |

| AT9283 (Pyrazol-4-yl urea) | Aurora A/B, JAK2, Abl(T315I) | Oncology | Multi-targeted kinase inhibitor developed from a fragment-based approach. | [17] |

| General Pyrazole Derivatives | Various (Enzymes, Receptors) | Oncology, Infectious Disease, CNS | The pyrazole ring is a versatile and "privileged" scaffold in medicinal chemistry. | [19] |

Conclusion and Future Outlook

This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a reliable and versatile entry point into a rich chemical space. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse libraries of substituted pyrazoles for applications in drug discovery, materials science, and agrochemicals. The protocols and chemical rationale presented in this guide provide a robust framework for researchers to leverage the full potential of this valuable intermediate. As the demand for novel, highly functionalized molecules continues to grow, the importance of well-designed, synthetically versatile building blocks like this compound will only increase.

References

-

ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link]

-

OSTI.GOV. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Retrieved from [Link]

-

ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

IUCr Journals. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]

-

National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

ResearchGate. (2017). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. Retrieved from [Link]

Sources

- 1. 1346555-56-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1346555-56-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. This compound 97% | CAS: 1346555-56-3 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. scielo.org.mx [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

Hazard Identification and Comprehensive Risk Profile

An In-Depth Technical Guide to the Safe Handling of 4-bromo-3-fluoro-1H-pyrazole

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1346555-56-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation. The pyrazole scaffold, particularly when functionalized with halogens like fluorine and bromine, is a cornerstone in medicinal chemistry and materials science.[1] Its proper handling is not only a matter of regulatory compliance but a prerequisite for scientific integrity and personnel safety.

This compound is a solid organic compound that presents multiple health hazards upon exposure.[2] A thorough understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is the foundation of all safety procedures. The compound's toxicological properties have not been exhaustively investigated, warranting a cautious approach where it is treated as having unknown hazards in addition to the classified ones.[2][3]

The primary risks are associated with acute toxicity upon ingestion, irritation to the skin, eyes, and respiratory system.[2][4]

Table 1: GHS Hazard Profile for this compound

| Hazard Class | GHS Pictogram | Code | Hazard Statement | Precautionary Statements (Selected) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product.[2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] | |

| Skin Irritation | H315 | Causes skin irritation.[2] | P280: Wear protective gloves/protective clothing.[2]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2][4] | |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | P280: Wear eye protection/face protection.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]P271: Use only outdoors or in a well-ventilated area.[2] |

A Proactive Safety Paradigm: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures, with Personal Protective Equipment (PPE) serving as the final barrier to exposure.

Caption: A workflow for responding to a chemical spill.

-

Evacuate: Evacuate personnel from the immediate area. [2]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use personal protective equipment and cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. [4]4. Collect: Carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal. [2][5]Avoid creating dust. [2]5. Clean: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Dispose: Dispose of the waste container and contaminated materials according to institutional and local regulations. [2]